molecular formula C10H8ClNO B8433020 (2-Chloro-4-cyano-3-methoxyphenyl)ethylene

(2-Chloro-4-cyano-3-methoxyphenyl)ethylene

Cat. No. B8433020
M. Wt: 193.63 g/mol
InChI Key: FGVPYJPQMPXAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-cyano-3-methoxyphenyl)ethylene is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-cyano-3-methoxyphenyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-cyano-3-methoxyphenyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-4-ethenyl-2-methoxybenzonitrile

InChI

InChI=1S/C10H8ClNO/c1-3-7-4-5-8(6-12)10(13-2)9(7)11/h3-5H,1H2,2H3

InChI Key

FGVPYJPQMPXAJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)C=C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-chloro-4-cyano-3-methoxyphenyl)ethyl methanesulfonate (207 mg, 0.714 mmol) in DCM (4 mL) was treated with DBU (0.538 mL, 3.57 mmol) and stirred overnight at 40° C. TLC (50% ethyl acetate/hexanes) showed complete conversion to a faster intense UV band for product. The reaction was then diluted with DCM and aq. citric acid and the mixture was extracted twice with DCM. The organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. Purification of the residue by flash chromatography (5-20% ethyl acetate/hexanes) afforded the title intermediate.
Quantity
207 mg
Type
reactant
Reaction Step One
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0.538 mL
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reactant
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Quantity
4 mL
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solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three

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